3-Amino-2-methylthiopyridine

概要

説明

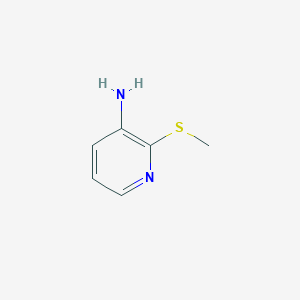

3-Amino-2-methylthiopyridine is a heterocyclic compound containing a pyridine ring substituted with an amino group at the 3-position and a methylthio group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylthiopyridine typically involves the condensation of appropriate starting materials. One common method is the reaction of 2-methylthiopyridine with ammonia or an amine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

3-Amino-2-methylthiopyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.

Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

3-Amino-2-methylthiopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific electronic or optical properties.

作用機序

The mechanism of action of 3-Amino-2-methylthiopyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

類似化合物との比較

Similar Compounds

- 2-Amino-3-methylthiopyridine

- 4-Amino-2-methylthiopyridine

- 2-Amino-4-methylthiopyridine

Uniqueness

3-Amino-2-methylthiopyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both an amino group and a methylthio group in specific positions on the pyridine ring allows for unique interactions and reactions that are not observed in other similar compounds .

生物活性

Overview

3-Amino-2-methylthiopyridine is a heterocyclic compound characterized by a pyridine ring with an amino group at the 3-position and a methylthio group at the 2-position. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties.

The molecular formula of this compound is , and its structure allows it to participate in various biochemical reactions. The amino group can form hydrogen bonds with biological molecules, while the methylthio group is involved in hydrophobic interactions, which are crucial for modulating enzyme or receptor activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported as low as 0.21 µM, indicating potent activity.

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce cytotoxic effects on various cancer cell lines, including those derived from human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The IC50 values indicate a dose-dependent response, with lower toxicity observed in normal cell lines compared to cancerous ones.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or tumor growth.

- Gene Expression Modulation : It could alter the expression of genes associated with cell proliferation and apoptosis.

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several derivatives of aminopyridines, including this compound. The results showed that this compound had one of the highest activities against selected pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while maintaining relatively low toxicity towards normal cells. This selective action highlights its potential therapeutic applications .

- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to target proteins involved in bacterial resistance mechanisms, such as MurD and DNA gyrase. These interactions are critical for its antibacterial activity and suggest avenues for further drug development .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-amino-2-methylthiopyridine, and how can intermediates be characterized?

Methodological Answer:

- Synthesis Routes : One-pot reactions using thiouracil derivatives (e.g., 6-amino-1-methyl-2-thiouracil) with primary amines and formalin under controlled temperatures (40°C) yield structurally similar pyrimidopyrimidines. Adjusting substituents (e.g., replacing nitroso groups with methylthio groups) could adapt this method for this compound synthesis .

- Characterization : Use H NMR (300 MHz) to confirm hydrogen environments, IR spectroscopy for functional group analysis (e.g., -NH, -S-), and elemental analysis for purity validation. Mass spectrometry (HRMS) resolves molecular ion peaks and fragmentation patterns .

Q. How can solubility and stability of this compound be optimized for aqueous-phase reactions?

Methodological Answer:

- Solubility : Test co-solvents like DMSO-water mixtures (10–30% v/v) to enhance dissolution. Monitor pH-dependent stability (pH 5–7) using UV-Vis spectroscopy to track degradation over time.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to identify decomposition products. Chelating agents (e.g., EDTA) may mitigate metal-catalyzed oxidation .

Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

Methodological Answer:

- Differentiation Strategies : Compare C NMR chemical shifts of the methylthio (-SCH) group (typically δ 12–15 ppm) versus methylamino (-NHCH$_3) groups (δ 30–35 ppm). X-ray crystallography resolves spatial arrangements of the amino and thiomethyl substituents .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in functionalizing this compound?

Methodological Answer:

- Regioselective Modifications : Use DFT calculations to predict reactive sites (e.g., amino group vs. thiomethyl). Experimentally, employ electrophilic agents (e.g., acetyl chloride) under anhydrous conditions to favor N-acetylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Catalytic Optimization : Test Pd/C or CuI catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the 5-position. Optimize solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .

Q. What mechanistic insights explain contradictory biological activity data for this compound derivatives?

Methodological Answer:

- Data Reconciliation : Compare IC values across cell lines (e.g., MCF-7 vs. HepG2) to assess tissue-specific efficacy. Perform molecular docking to evaluate binding affinity variations with target proteins (e.g., kinases vs. DNA topoisomerases).

- Metabolic Stability : Use liver microsome assays (human/rat) to quantify cytochrome P450-mediated degradation. Correlate half-life (t) with in vivo activity discrepancies .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

- In Silico Design : Apply molecular dynamics simulations (AMBER/CHARMM force fields) to predict ligand-protein binding modes. QSAR models using Hammett constants (σ) of substituents can optimize electron-withdrawing/donating effects on inhibitory potency.

- Validation : Synthesize top-ranked virtual hits and assay against target enzymes (e.g., EGFR tyrosine kinase) using fluorescence polarization .

Q. Methodological Considerations Table

特性

IUPAC Name |

2-methylsulfanylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXJLRUDJQKXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576419 | |

| Record name | 2-(Methylsulfanyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38240-22-1 | |

| Record name | 2-(Methylsulfanyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。